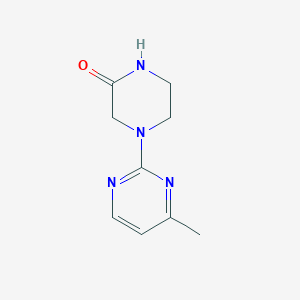

4-(4-Methylpyrimidin-2-yl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpyrimidin-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-7-2-3-11-9(12-7)13-5-4-10-8(14)6-13/h2-3H,4-6H2,1H3,(H,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIUCUQJAZXQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCNC(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Reaction Strategies for 4 4 Methylpyrimidin 2 Yl Piperazin 2 One

Retrosynthetic Analysis and Key Precursors for Piperazin-2-one (B30754) Ring Construction

A logical retrosynthetic analysis of 4-(4-methylpyrimidin-2-yl)piperazin-2-one identifies the carbon-nitrogen bond between the pyrimidine (B1678525) C2 position and the piperazinone N4 atom as the most strategic disconnection. This approach simplifies the target molecule into two primary building blocks: a suitably functionalized pyrimidine and the piperazin-2-one ring.

Key Disconnection and Precursors:

Disconnection: C(pyrimidine)-N(piperazinone) bond.

Key Precursors:

Piperazin-2-one: The nucleophilic component.

2-Halo-4-methylpyrimidine: The electrophilic pyrimidine partner, where the halogen acts as a leaving group. 2-Chloro-4-methylpyrimidine (B15830) is a common and commercially available starting material.

The construction of the piperazin-2-one ring itself can be approached through several well-established pathways, typically starting from acyclic precursors. Common starting materials include α-amino acids and 1,2-diamines. nih.gov For instance, the cyclization of an N-protected ethylenediamine (B42938) derivative with an α-haloacetyl halide is a fundamental approach to the core piperazin-2-one structure.

Classical and Modern Approaches for Piperazin-2-one Formation

The synthesis of the piperazin-2-one scaffold is a well-developed area of organic chemistry, with both classical and modern methods available to the synthetic chemist.

Classical Methods:

Intramolecular Cyclization: This is the most common approach, often involving the reaction of an N-substituted ethylenediamine with a two-carbon electrophile like chloroacetyl chloride or an α,β-unsaturated ester.

Reduction of Diketopiperazines: Symmetrical or unsymmetrical 2,5-diketopiperazines, which can be readily prepared from the cyclodimerization of amino acids, can be selectively reduced to afford piperazin-2-ones. researchgate.net

Modern Methods:

Catalytic Hydrogenation: Iridium- or Palladium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones (e.g., dihydropyrazinones) provides a direct route to chiral piperazin-2-ones with high enantioselectivity. stackexchange.comresearchgate.netnih.gov

Cascade Reactions: Recent methodologies enable the construction of the piperazin-2-one ring in a single step from multiple components. For example, a metal-promoted cascade reaction utilizing a chloro allenylamide, a primary amine, and an aryl iodide can form three new bonds in one pot. nih.govresearchgate.netchemrxiv.org

Cu-catalyzed Cyclization: Donor-acceptor diazo compounds can react with 1,2-diamine derivatives under copper catalysis to form carbon-substituted piperazinones. chemrxiv.org

Regioselective Functionalization and Derivatization of the Pyrimidine Moiety

The synthesis of the required 2-halo-4-methylpyrimidine precursor necessitates control over the regioselectivity of pyrimidine functionalization. The inherent electronic properties of the pyrimidine ring dictate the reactivity of its positions. For nucleophilic aromatic substitution (SNAr), the C2, C4, and C6 positions are electron-deficient and thus activated.

In 2,4-dihalopyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. stackexchange.com However, selective substitution at the C2 position can be achieved. The reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with anilines, for example, proceeds via nucleophilic substitution at the C2 position, demonstrating the feasibility of this transformation with nitrogen nucleophiles. researchgate.net The synthesis of 2-chloro-4-methylpyrimidine can be accomplished from commercially available starting materials such as 4-methyl-2-pyrimidinone via treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Coupling Reactions for Integrating Piperazin-2-one and Pyrimidine Scaffolds

The key step in the synthesis of the target molecule is the formation of the C-N bond between the two heterocyclic precursors. Two primary strategies are employed for this transformation: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): This is a direct and often cost-effective method. The reaction involves the displacement of a halide (typically Cl or F) from the electron-deficient pyrimidine ring by the secondary amine of the piperazin-2-one. nih.govmasterorganicchemistry.com The reaction is typically performed at elevated temperatures in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a base to neutralize the HX formed.

| Parameter | Typical Conditions for SNAr |

| Electrophile | 2-Chloro-4-methylpyrimidine |

| Nucleophile | Piperazin-2-one |

| Base | K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base (e.g., DIPEA) |

| Solvent | DMF, DMSO, NMP |

| Temperature | 80-150 °C |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile and powerful method for forming C-N bonds, offering broader substrate scope and often milder reaction conditions compared to SNAr. nih.govwikipedia.org The reaction couples an aryl or heteroaryl halide with an amine. This method is particularly useful for less reactive halides or when SNAr fails to provide a good yield. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the reaction.

| Parameter | Typical Conditions for Buchwald-Hartwig Amination |

| Electrophile | 2-Chloro- or 2-Bromo-4-methylpyrimidine |

| Nucleophile | Piperazin-2-one |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, or specialized biarylphosphine ligands |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-120 °C |

Stereoselective Synthesis and Chiral Resolution Strategies for Analogues

The synthesis of chiral analogues of this compound, where a stereocenter exists on the piperazinone ring, requires stereoselective methods. These strategies are typically implemented during the synthesis of the piperazin-2-one precursor, prior to its coupling with the pyrimidine moiety.

"Chiral Pool" Synthesis: Enantiomerically pure piperazin-2-ones can be synthesized from readily available chiral starting materials such as α-amino acids. stackexchange.com

Asymmetric Catalysis:

Asymmetric Hydrogenation: As previously mentioned, the hydrogenation of unsaturated piperazin-2-one precursors using chiral iridium or palladium catalysts can generate chiral centers with high enantiomeric excess (ee). stackexchange.comnih.gov

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one enolates is an effective method for introducing chirality at the α-position. researchgate.netwikipedia.orgrsc.org

Chiral Resolution: A racemic mixture of a substituted piperazin-2-one can be resolved into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid derivatives) followed by fractional crystallization, or through chiral chromatography. mdpi.com

Process Chemistry Considerations for Scalable Synthesis

Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Route Selection: For large-scale synthesis, an SNAr approach is often preferred over a palladium-catalyzed coupling if feasible, as it avoids the cost, toxicity, and extensive purification associated with transition metal catalysts. nih.gov

Reagent Cost and Availability: The cost and reliable sourcing of starting materials, such as 2-chloro-4-methylpyrimidine and piperazin-2-one, are paramount.

Reaction Conditions: Optimization is key to minimizing reaction times and energy consumption. This includes fine-tuning temperature, concentration, and catalyst loading (for Buchwald-Hartwig). The use of hazardous solvents like dioxane might be replaced with safer alternatives like 2-methyl-THF.

Workup and Purification: The purification method must be scalable. Crystallization is highly preferred over chromatography for large-scale production due to its efficiency and lower cost. Developing a robust crystallization procedure to obtain the final product with high purity is a critical step.

Safety: A thorough safety assessment of all reaction steps is necessary, including identifying potential thermal hazards (exotherms) and managing toxic reagents or byproducts.

Advanced Spectroscopic and Structural Characterization of 4 4 Methylpyrimidin 2 Yl Piperazin 2 One and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 4-(4-methylpyrimidin-2-yl)piperazin-2-one. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete and unambiguous assignment of all atoms in the molecule can be achieved.

¹H NMR Spectroscopy: The proton spectrum provides information on the chemical environment of each hydrogen atom.

Pyrimidine (B1678525) Ring: The pyrimidine ring features two aromatic protons and a methyl group. The proton at the 5-position (H5) is expected to appear as a doublet, coupling with the proton at the 6-position (H6). The H6 proton will also be a doublet. The methyl group protons at the 4-position will present as a singlet, typically in the range of δ 2.3-2.5 ppm. spectrabase.com

Piperazin-2-one (B30754) Ring: The piperazin-2-one ring contains three methylene (B1212753) (CH₂) groups and one amide (NH) proton. The CH₂ group adjacent to the carbonyl (C=O) will be shifted downfield. The two CH₂ groups attached to the nitrogen atoms will have distinct chemical shifts due to their different electronic environments (one attached to the pyrimidine ring, the other adjacent to the amide nitrogen). The amide proton typically appears as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

Pyrimidine Ring: The pyrimidine ring will show distinct signals for its four carbon atoms. The carbon atom (C2) attached to the piperazine (B1678402) nitrogen is expected to be significantly downfield. The methyl-substituted carbon (C4) and the unsubstituted carbons (C5, C6) will have characteristic shifts. chemicalbook.comnih.gov For the parent 4-methylpyrimidine, typical shifts are observed around 166 ppm (C2), 164 ppm (C4), 118 ppm (C5), 157 ppm (C6), and 24 ppm for the methyl carbon. chemicalbook.com

Piperazin-2-one Ring: The most downfield signal for this ring will be the carbonyl carbon (C=O), typically appearing in the δ 165-175 ppm region. The three methylene carbons will have distinct signals, with the carbon adjacent to the pyrimidine ring being more deshielded than the others.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming these assignments by establishing proton-proton and proton-carbon correlations throughout the molecular framework.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Pyrimidine-CH₃ | -CH₃ | ~2.4 | ~24 |

| Pyrimidine-C5 | Ar-CH | ~6.7 | ~118 |

| Pyrimidine-C6 | Ar-CH | ~8.4 | ~157 |

| Piperazinone-C3 | -CH₂- | ~3.8 | ~45-50 |

| Piperazinone-C5 | -CH₂- | ~3.6 | ~40-45 |

| Piperazinone-C6 | -CH₂- | ~3.3 | ~40-45 |

| Piperazinone-NH | -NH- | Broad, variable | N/A |

| Piperazinone-C2 | -C=O | N/A | ~170 |

| Pyrimidine-C2 | Ar-C | N/A | ~162 |

| Pyrimidine-C4 | Ar-C | N/A | ~168 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in the molecule.

FT-IR Spectroscopy:

N-H Stretching: The amide N-H group in the piperazin-2-one ring is expected to show a characteristic stretching vibration in the range of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the pyrimidine ring will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and piperazinone methylene groups will be observed just below 3000 cm⁻¹. nih.gov

C=O Stretching: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected in the region of 1650-1680 cm⁻¹. This is a key diagnostic peak for the piperazin-2-one moiety. researchgate.net

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will produce a series of bands in the 1400-1600 cm⁻¹ region. nih.gov

C-N Stretching: The C-N stretching vibrations from both the piperazine and pyrimidine rings will be found in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

FT-Raman Spectroscopy: Raman spectroscopy complements FT-IR, particularly for non-polar bonds. The pyrimidine ring breathing modes and symmetric stretching vibrations are often strong in the Raman spectrum. researchgate.netresearchgate.net Characteristic Raman bands for pyrimidine itself are observed at approximately 615, 677, 992, 1068, and 1570 cm⁻¹. researchgate.netacs.org The symmetric vibrations of the aromatic ring system in this compound would be expected to yield prominent Raman signals.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amide N-H | Stretching | 3200-3400 (medium, broad) | Weak or absent |

| Aromatic C-H | Stretching | 3000-3100 (medium) | Strong |

| Aliphatic C-H | Stretching | 2850-2980 (medium) | Strong |

| Amide C=O | Stretching | 1650-1680 (strong) | Medium |

| Pyrimidine C=N, C=C | Ring Stretching | 1400-1600 (strong, multiple bands) | Strong |

| Piperazinone CH₂ | Bending (Scissoring) | ~1450 (medium) | Medium |

| C-N | Stretching | 1200-1350 (medium) | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound (C₉H₁₂N₄O) by providing a highly accurate mass measurement of the molecular ion. The theoretical exact mass is 192.1011 Da. HRMS can measure this mass to within a few parts per million (ppm), providing strong evidence for the elemental composition.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can reveal the fragmentation patterns of the molecule. Common fragmentation pathways for N-aryl piperazine derivatives often involve cleavages within the piperazine ring or at the bond connecting the two ring systems. mdpi.commiamioh.edu Expected fragmentation could include:

Loss of the carbonyl group (CO).

Cleavage of the piperazin-2-one ring, leading to characteristic fragment ions.

Fragmentation of the pyrimidine ring, such as the loss of HCN.

These fragmentation patterns provide valuable structural information that complements NMR and vibrational spectroscopy data.

Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly documented, analysis of related pyrimidinylpiperazine structures provides insight into expected conformations. nih.gov

Studies on similar compounds show that the piperazine or piperazinone ring typically adopts a chair conformation. nih.gov The analysis would precisely determine all bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding and π-stacking. The amide N-H group in the piperazin-2-one ring is a potential hydrogen bond donor, while the pyrimidine nitrogen atoms and the carbonyl oxygen are potential acceptors. These interactions dictate the crystal packing and influence the material's physical properties.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (HPLC, GC, CE)

Chromatographic methods are vital for assessing the purity of this compound and for its quantitative determination in various matrices.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing compounds of this polarity. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from impurities. researchgate.netacs.org Detection is typically achieved using a UV detector, as the pyrimidine ring is a strong chromophore. For trace analysis of piperazine-containing compounds, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance sensitivity. jocpr.comjocpr.com

Gas Chromatography (GC): GC analysis of this compound may be possible, but its relatively high boiling point and polarity could present challenges. Derivatization to increase volatility might be necessary. acs.orgcapes.gov.br GC is often used for determining residual solvents or volatile impurities from the synthesis process.

Capillary Electrophoresis (CE): CE offers high separation efficiency and is an alternative to HPLC. Given the basic nitrogen atoms in the molecule, it would be amenable to separation by CE, particularly in acidic buffer systems where the analyte would be protonated.

These chromatographic techniques are essential for quality control during synthesis and for the development of analytical methods for various applications.

Investigation of Biological Activities and Molecular Mechanisms Associated with 4 4 Methylpyrimidin 2 Yl Piperazin 2 One Analogues

In Vitro Biological Screening Paradigms for Piperazine- and Pyrimidine-Containing Compounds

Derivatives incorporating piperazine (B1678402) and pyrimidine (B1678525) rings have been the subject of extensive in vitro biological screening to determine their potential as therapeutic agents. These screening paradigms often assess a compound's efficacy against a variety of cellular and molecular targets.

A significant area of investigation for these compounds is their antiproliferative activity against cancer cell lines. For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were evaluated for their effects on human cancer cell lines. nih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a commonly employed method to assess cell proliferation. nih.gov In one study, several analogues demonstrated notable activity against cell lines such as Colo-205 (colon cancer), MDA-MB-231 (breast cancer), and IMR-32 (neuroblastoma). nih.gov

Another key area of in vitro screening for this class of compounds is their antimicrobial potential. The agar (B569324) well diffusion method is a standard technique used to evaluate the ability of compounds to inhibit the growth of various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com

The following interactive table summarizes the in vitro antiproliferative activity of selected 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines.

Enzyme Inhibition Studies and Target Identification

The piperazine-pyrimidine scaffold is a privileged structure in the design of enzyme inhibitors, particularly for kinases and other enzymes implicated in disease pathways.

Monoamine oxidase (MAO) enzymes are significant targets in the treatment of depression and neurodegenerative disorders. A series of 1-(2-pyrimidin-2-yl)piperazine derivatives were synthesized and screened for their ability to inhibit MAO-A and MAO-B. nih.govnih.gov Several compounds in this series were identified as selective MAO-A inhibitors. nih.govnih.gov For example, 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate and 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate demonstrated selective MAO-A inhibitory activity with IC50 values in the micromolar range. nih.govnih.gov

In the realm of cancer therapeutics, cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and are attractive targets for drug development. A compound containing a 2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-yl}amino)phenyl]piperazin-1-yl moiety has been identified as a potent inhibitor of CDKs. drugbank.com Additionally, compounds with a quinazolinone-piperazine backbone have shown potential as kinase inhibitors. pharmacophorejournal.com

The table below presents the MAO-A inhibitory activity of selected 1-(2-pyrimidin-2-yl)piperazine derivatives.

Receptor Modulation and Ligand Binding Characterization

Analogues of 4-(4-methylpyrimidin-2-yl)piperazin-2-one have also been investigated for their ability to modulate the activity of various receptors, indicating their potential in treating neurological and psychiatric conditions.

Serotonin (B10506) 5-HT2A receptors are implicated in a range of central nervous system functions and are targets for antipsychotic and antidepressant medications. A study on 4-substituted 2-(4-methylpiperazino)pyrimidines and their quinazoline (B50416) analogues identified these compounds as antagonists of the serotonin 5-HT2A receptor. researchgate.net

Furthermore, piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been developed as potent and selective inverse agonists for the adenosine (B11128) A2A receptor. mdpi.com The binding affinity of these compounds is typically determined through competitive binding assays using radiolabeled ligands. For instance, the affinity for the human A2A adenosine receptor (hA2A AR) can be measured by the displacement of a specific radioligand like [3H]ZM241385. mdpi.com Structure-activity relationship studies in this class of compounds revealed that a piperazine linker was preferred over a piperidine (B6355638) linker for higher hA2A AR binding affinity. mdpi.com

Cellular Pathway Analysis and Downstream Signaling Effects

For instance, irreversible menin inhibitors based on a 4-(piperazin-1-yl)pyrimidine (B1356849) scaffold have been shown to downregulate MEN1 transcription and reduce menin protein levels. nih.gov This action is significant as it is not dependent on proteasomal degradation and may directly impact the synthesis of the menin protein, offering a potential advantage in overcoming drug resistance. nih.gov

In the context of cancer, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been studied for their effects on cell viability. mdpi.com Cytotoxicity assays, such as the MTT assay, are used to quantify the impact of these compounds on cancer cell lines like the 4T1 breast cancer cells. mdpi.com

Mechanistic Characterization of Bioactivity at the Molecular Level

Understanding the molecular interactions between a compound and its biological target is crucial for rational drug design and development. For analogues of this compound, molecular modeling and structural biology techniques have provided insights into their mechanisms of action.

In the case of MAO-A inhibitors, molecular docking simulations can predict the binding mode of the compounds within the active site of the enzyme. nih.gov These in silico studies can help to rationalize the observed biological activities and guide the synthesis of more potent and selective inhibitors. nih.gov

For kinase inhibitors, the binding interactions are often characterized by hydrogen bonds with the kinase hinge region and other hydrophobic or electrostatic interactions within the ATP-binding pocket. The crystal structure of imatinib, which contains a piperazine and pyrimidine moiety, bound to the Abelson tyrosine kinase domain reveals numerous hydrogen bonds and hydrophobic interactions that contribute to its high binding affinity and specificity. mdpi.com The extended conformation of the molecule and the formation of infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups are key features of its solid-state structure. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Methylpyrimidin 2 Yl Piperazin 2 One Derivatives

Influence of Substituents on the Pyrimidine (B1678525) Ring on Biological Performance

The pyrimidine ring is a crucial component of the 4-(4-methylpyrimidin-2-yl)piperazin-2-one scaffold, and modifications to its substituents can significantly alter the biological activity of the derivatives. The nature, size, and position of these substituents dictate the electronic properties and steric profile of the molecule, which in turn affects its interaction with biological targets.

Research into various pyrimidine-piperazine hybrids has shown that the substitution pattern on the pyrimidine nucleus is a key determinant of pharmacological activity. For instance, in a series of 2,4-disubstituted pyrimidine derivatives, the steric and electronic properties of substituents at both the C-2 and C-4 positions were found to be sensitive for cholinesterase inhibition. The introduction of different functional groups can modulate the compound's ability to form hydrogen bonds, engage in hydrophobic interactions, or fit within a specific binding pocket.

Generally, the introduction of electron-withdrawing groups, such as halogens, can enhance activity by altering the pKa of the pyrimidine nitrogens, potentially improving interactions with target residues. Conversely, electron-donating groups may increase electron density and modulate binding in a different manner. The 4-methyl group in the parent compound, for example, provides a key hydrophobic interaction point. The effect of these substitutions is highly target-dependent, requiring specific investigation for each biological application.

Table 1: Illustrative Impact of Pyrimidine Ring Substitutions on Biological Activity

| Position of Substitution | Type of Substituent | General Effect on Biological Performance | Potential Rationale |

|---|---|---|---|

| C4 | Small Alkyl (e.g., -CH3) | Often favorable | Provides a key hydrophobic anchor for binding. |

| C5 | Halogen (e.g., -Cl, -F) | Can increase potency | Alters electronic distribution, may form halogen bonds, and can block metabolic sites. |

| C5 | Bulky Group | Often detrimental | May cause steric hindrance, preventing optimal fit within the target's binding site. |

| C6 | Aromatic Ring (e.g., Phenyl) | Variable; can increase affinity | Introduces potential for π-π stacking interactions but may also introduce steric challenges. |

Conformational Analysis of the Piperazin-2-one (B30754) Ring and its Impact on Ligand-Target Interactions

The three-dimensional structure, or conformation, of the piperazin-2-one ring is a critical factor governing how these molecules interact with their biological targets. Unlike the more flexible piperazine (B1678402) ring, which can readily adopt chair, boat, and twist-boat conformations, the piperazin-2-one ring has reduced conformational freedom. nih.gov This is due to the presence of the amide (lactam) functional group.

The specific conformation adopted influences the orientation of the pyrimidine moiety and any substituent on the N-1 nitrogen. This precise positioning is crucial for aligning the molecule's key pharmacophoric features—such as hydrogen bond donors/acceptors and hydrophobic groups—with the complementary residues in a target's binding site. Molecular modeling studies on related piperazine derivatives have confirmed that specific, low-energy conformations are often required for optimal binding. nih.gov For instance, an axial or equatorial orientation of a key substituent, dictated by the ring's conformation, can be the difference between a potent and an inactive compound. nih.gov

Modulation of Biological Activity through N-Substitution of the Piperazin-2-one

Modification at the N-1 position of the piperazin-2-one ring is a common and effective strategy for modulating the biological and physicochemical properties of this class of compounds. nih.gov The N-1 nitrogen atom is not part of the amide bond, making it a synthetically accessible point for introducing a wide variety of substituents to explore the chemical space around the core scaffold.

The introduction of different groups at this position can influence several key properties:

Potency and Selectivity: Substituents can make additional interactions with the target protein, such as hydrogen bonds, ionic interactions, or hydrophobic interactions, thereby increasing binding affinity and potency. tandfonline.com

Physicochemical Properties: The N-substituent significantly impacts properties like lipophilicity (LogP), solubility, and polar surface area (PSA). For example, adding a basic amine can improve aqueous solubility, while adding a bulky aromatic group will increase lipophilicity. nih.gov

Pharmacokinetics: Modifications at this position can block or introduce sites for metabolism, thereby altering the compound's metabolic stability and half-life.

Studies on related piperazine and piperazinone derivatives have demonstrated the profound impact of N-substitution. For instance, in a series of MAO-A inhibitors based on a (pyrimidin-2-yl)piperazine scaffold, various carbodithioate derivatives were synthesized at the N-1 position, with compounds bearing 4-nitrophenyl and benzhydrylpiperazine moieties showing the best activity. nih.gov This highlights that both electronic and steric factors of the N-substituent play a critical role.

Table 2: Effect of N-Substitution on Piperazin-2-one Derivatives' Activity

| N-Substituent Type | Example Group | General Impact on Biological Activity | Rationale |

|---|---|---|---|

| Small Alkyl | -CH3, -C2H5 | Modest activity | Provides basic lipophilicity without significant additional interactions. |

| Aryl / Heteroaryl | -Phenyl, -Pyridyl | Can significantly increase potency | Introduces potential for π-stacking, hydrophobic, and specific polar interactions. |

| Substituted Aryl | -4-Chlorophenyl, -2-Ethoxyphenyl | Fine-tunes activity and selectivity | Substituents on the aryl ring can optimize electronic and steric properties for the target pocket. |

| Bulky/Complex Groups | -Benzhydryl | Can lead to high potency | Occupies larger regions of the binding site, potentially making multiple favorable contacts. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound derivatives, QSAR models can be powerful predictive tools to guide the design of new, more potent analogs, thereby saving time and resources in the drug discovery process.

The development of a QSAR model involves several steps:

Data Set Selection: A series of compounds with a common scaffold and their corresponding experimentally measured biological activities (e.g., IC₅₀ values) are compiled.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), hydrophobic (e.g., LogP), and topological (e.g., polar surface area) properties. mdpi.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that links a subset of the most relevant descriptors to the biological activity. nih.govnih.gov

Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation techniques.

For piperazine and pyrimidine derivatives, QSAR studies have successfully identified key descriptors that correlate with activity. mdpi.comnih.gov For example, a study on piperazine-based mTORC1 inhibitors found that descriptors like the lowest unoccupied molecular orbital energy (ELUMO), aqueous solubility (Log S), and topological polar surface area (PSA) were significantly correlated with inhibitory activity. mdpi.com Such models provide quantitative insights, allowing chemists to predict the activity of virtual compounds before undertaking their synthesis.

Table 3: Common Descriptors in QSAR Models for Piperazine Derivatives and Their General Interpretation

| Descriptor | Property Represented | Typical Correlation with Activity |

|---|---|---|

| LogP / SlogP | Lipophilicity/Hydrophobicity | Often positive up to an optimal point, then negative. |

| Molar Refractivity (MR) | Molecular volume and polarizability | Positive correlation often indicates favorable steric/dispersion interactions. |

| Polar Surface Area (PSA) | Molecular polarity, H-bonding potential | Often negatively correlated with cell permeability but can be positive for target binding. |

| ELUMO | Electron-accepting ability | Negative correlation can indicate importance of orbital interactions with the target. |

Pharmacophore Elucidation and Lead Optimization Strategies

Pharmacophore elucidation is the process of identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For the this compound scaffold, a general pharmacophore model can be proposed based on its key structural elements.

A plausible pharmacophore model would include:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrimidine ring.

Hydrogen Bond Donor/Acceptor: The amide (NH/C=O) group within the piperazin-2-one ring.

Hydrophobic Feature: The methyl group on the pyrimidine ring.

Variable Feature/Vector: A point extending from the N-1 position of the piperazin-2-one ring, representing where various substituents can be placed to probe the target's binding pocket.

Once a pharmacophore is defined and a lead compound is identified, lead optimization strategies are employed to iteratively improve its properties. nih.govdanaher.com This is a multiparameter optimization process aimed at enhancing not only potency but also selectivity, metabolic stability, and other pharmacokinetic properties. nih.gov

Key strategies include:

Structure-Activity Relationship (SAR) Guided Modification: Systematically altering substituents on the pyrimidine and piperazin-2-one rings based on the SAR data gathered in sections 5.1 and 5.3 to improve target engagement.

QSAR-Informed Design: Using predictive QSAR models (section 5.4) to prioritize the synthesis of compounds with a high probability of improved activity.

Structural Simplification: Judiciously removing non-essential parts of the molecule to reduce molecular weight and complexity, which can improve pharmacokinetic properties without sacrificing potency. nih.gov

Bioisosteric Replacement: Swapping functional groups with other groups that have similar physical or chemical properties to fine-tune activity or improve metabolic stability.

Through these iterative cycles of design, synthesis, and testing, a lead compound from the this compound series can be refined into a preclinical candidate with an optimized balance of properties.

Computational Chemistry and Advanced Molecular Modeling for 4 4 Methylpyrimidin 2 Yl Piperazin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, MEP)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netbohrium.com By calculating the electron density, DFT can determine the molecule's geometry and energy, providing insights into its stability and reactivity.

Key reactivity descriptors derived from DFT include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, while the LUMO is the innermost orbital without electrons and signifies the ability to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.orgschrodinger.com A smaller gap suggests the molecule is more reactive and can be more easily excited. schrodinger.com

Another important output is the Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is vital for understanding how the molecule might interact with biological receptors or other molecules. For 4-(4-Methylpyrimidin-2-yl)piperazin-2-one, an MEP analysis would identify potential sites for hydrogen bonding and other electrostatic interactions.

Hypothetical DFT-Calculated Properties for this compound

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Landscape Exploration and Protein-Ligand Dynamics

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. mdpi.com This technique provides a dynamic view of molecular behavior, which is essential for understanding biological processes.

For this compound, MD simulations would be used to explore its conformational landscape. The molecule possesses several rotatable bonds, allowing it to adopt numerous three-dimensional shapes (conformers). MD simulations can identify the most stable, low-energy conformations and the energy barriers between them.

When the compound is bound to a protein, MD simulations can reveal the stability of the protein-ligand complex. mdpi.com These simulations can track the movements of the ligand within the binding pocket, identify key stable interactions, and calculate the root-mean-square deviation (RMSD) to assess the complex's stability over the simulation period. polyu.edu.hk This provides crucial information on the dynamics and durability of the binding event. nih.gov

Molecular Docking and Virtual Screening for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netmdpi.com The primary goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. The result is often expressed as a docking score, which estimates the binding affinity. nih.gov

If this compound were a compound of interest, molecular docking could be used to screen it against various known protein targets to generate hypotheses about its mechanism of action.

Virtual screening expands on this by computationally testing a large database of compounds against a single protein target to identify potential hits. nih.govmdpi.com Conversely, one can screen a single compound, like this compound, against a library of protein structures to identify potential biological targets, a process known as reverse docking or target fishing. researchgate.netmdpi.com

Illustrative Molecular Docking Results for this compound Against Hypothetical Kinase Targets

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Kinase A | XXXX | -8.5 | ASP145, LYS33, LEU89 |

| Kinase B | YYYY | -7.2 | GLU91, VAL20 |

| Kinase C | ZZZZ | -6.9 | PHE144, THR90 |

Free Energy Perturbation and Binding Energy Calculations

While molecular docking provides a rapid estimation of binding affinity, methods like Free Energy Perturbation (FEP) offer a more rigorous and accurate calculation of the binding free energy. vu.nl FEP is a computationally intensive technique based on statistical mechanics that calculates the free energy difference between two states by "perturbing" or gradually transforming one molecule into another over a series of steps. nih.gov

To calculate the absolute binding free energy of this compound to a protein, one would construct a thermodynamic cycle. vu.nl This involves simulating the alchemical transformation of the ligand into a null particle both in the solvent and within the protein's binding site. The difference between these two free energy changes yields the binding free energy. These calculations are considered a gold standard for predicting binding affinities in silico.

In Silico Prediction of Molecular Interactions and Selectivity Profiles

The prediction of molecular interactions involves a detailed analysis of the poses generated from molecular docking and MD simulations. This analysis identifies specific non-covalent interactions between this compound and the amino acid residues of its target protein. These interactions can include:

Hydrogen bonds: (e.g., with the piperazinone carbonyl or pyrimidine (B1678525) nitrogens).

Hydrophobic interactions: (e.g., involving the methyl group).

Pi-stacking: (e.g., with the pyrimidine ring).

By understanding these specific interactions, researchers can rationalize the compound's binding affinity and suggest chemical modifications to improve potency.

Chemical Derivatization and Analogue Development of 4 4 Methylpyrimidin 2 Yl Piperazin 2 One

Synthetic Approaches for N-Functionalization of the Piperazin-2-one (B30754) Ring

The piperazin-2-one ring contains a secondary amine nitrogen (at the N1 position) that serves as a prime site for N-functionalization. This allows for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR) and modify the compound's physicochemical properties. Common synthetic strategies include N-alkylation and N-acylation.

N-Alkylation: This involves the reaction of the piperazin-2-one nitrogen with alkyl halides or other electrophilic alkylating agents. The reaction is typically performed in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity.

N-Acylation: Acyl groups can be introduced by reacting the piperazin-2-one with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). This transformation converts the secondary amine into an amide, which can alter hydrogen bonding capabilities and metabolic stability.

In a related series of 1-(2-pyrimidin-2-yl)piperazine derivatives, the piperazine (B1678402) nitrogen was functionalized by reacting it with 2-chloroacetyl chloride, followed by substitution with various 4-substituted piperazine-1-carbodithioates to yield amide derivatives. nih.gov This highlights a common two-step approach for introducing complex side chains.

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Potential Impact |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, ACN) | Alkyl, Benzyl, Substituted Alkyl Chains | Modulates lipophilicity, steric bulk, and potential for new interactions. |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Substituted Alkyl Groups | Provides access to a wide range of N-substituents. |

| N-Acylation | Acyl chloride (RCOCl), Anhydride ((RCO)₂O), or Carboxylic Acid (RCOOH) with coupling agents (e.g., EDC, HATU) | Acyl, Benzoyl Groups | Alters electronic properties and hydrogen bonding capacity; may improve metabolic stability. |

| Michael Addition | α,β-Unsaturated esters, ketones, or nitriles | β-Amino ester/ketone/nitrile moieties | Introduces flexible, functionalized side chains. |

Introduction of Diverse Chemical Moieties onto the Pyrimidine (B1678525) Ring for Activity Modulation

The pyrimidine ring is a key component of the molecule's pharmacophore, and its decoration with various substituents is a well-established strategy for modulating biological activity. Structure-activity relationship (SAR) studies on related pyrimidine-containing compounds have demonstrated that modifications at different positions of the ring can significantly impact potency and selectivity. nih.govfrontiersin.org

For instance, in a series of pyrimidine-4-carboxamides, substitution at the 6-position of the pyrimidine ring with moieties like (S)-3-hydroxypyrrolidine led to a tenfold increase in activity compared to a morpholine (B109124) substituent, while also reducing lipophilicity. nih.gov Similarly, SAR studies of other pyrimidinyl-piperazine analogues have shown that introducing halogen atoms or small alkyl groups can influence interactions with biological targets. polyu.edu.hkpolyu.edu.hk Synthetic access to such analogues typically involves starting from a pre-functionalized chloropyrimidine, which can undergo nucleophilic aromatic substitution with the piperazin-2-one moiety. chemicalbook.comchemicalbook.com

| Position on Pyrimidine Ring | Example Moiety | Synthetic Approach | Potential Effect on Activity |

|---|---|---|---|

| 4-position (Methyl group) | CF₃, Ethyl, Cyclopropyl | Synthesis from corresponding 2-chloro-4-substituted pyrimidine | Modulate metabolic stability and lipophilicity. |

| 5-position | Halogens (F, Cl), Methoxy, Amino | Electrophilic or nucleophilic aromatic substitution on the pyrimidine precursor | Alter electronic properties and hydrogen bonding potential. |

| 6-position | Aryl, Heteroaryl, Hydroxymethyl | Cross-coupling reactions (e.g., Suzuki, Stille) on a halogenated pyrimidine precursor | Introduce steric bulk and new interaction points. |

Design and Synthesis of Bioisosteric Analogues to Optimize Interactions

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties by replacing a functional group with another that retains similar physical and chemical characteristics. researchgate.net For 4-(4-methylpyrimidin-2-yl)piperazin-2-one, bioisosteric modifications can be applied to both the piperazin-2-one core and the pyrimidine ring.

Piperazine-2-one Bioisosteres: The piperazine moiety is prevalent in many FDA-approved drugs, and its replacement can advantageously alter molecular properties. enamine.netenamine.net Bioisosteres for the piperazine ring include constrained analogues, bridged systems, and spirocyclic diamines, which can improve binding affinity by reducing the entropic penalty upon binding and exploring different vector spaces. enamine.netnih.gov For example, diazaspiro cores and bridged 2,5-diazabicyclo[2.2.1]heptane have been successfully explored as piperazine mimics. nih.gov

Pyrimidine Ring Bioisosteres: The pyrimidine ring can be replaced by other five- or six-membered heteroaromatic rings to modulate properties like metabolic stability, solubility, and target interactions. cambridgemedchemconsulting.com Introducing nitrogen atoms into an aromatic ring generally increases polarity and reduces susceptibility to CYP-mediated metabolism. cambridgemedchemconsulting.com Potential bioisosteres include pyridazine (B1198779), pyrazole, or thiazole (B1198619) rings. The synthesis of such analogues would involve coupling the piperazin-2-one core with the corresponding heterocyclic halide.

| Original Moiety | Bioisosteric Replacement | Rationale/Potential Advantage |

|---|---|---|

| Piperazin-2-one | Constrained diamines (e.g., diazaspiro[3.3]heptane) | Reduces conformational flexibility, potentially improving affinity and selectivity. enamine.netnih.gov |

| Piperazin-2-one | Homopiperazine or 1,4-diazepane | Alters ring size and conformational profile. |

| Pyrimidine | Pyridine, Pyridazine | Modulates ring electronics, basicity, and hydrogen bonding patterns. cambridgemedchemconsulting.com |

| Pyrimidine | Thiazole, Pyrazole | Introduces a five-membered heteroaromatic core with different geometry and electronic distribution. cambridgemedchemconsulting.com |

Development of Chemical Probes for Biological System Studies

To investigate the mechanism of action and identify the biological targets of this compound, chemical probes are indispensable tools. These probes are analogues of the parent compound that incorporate a reporter tag, such as a fluorophore, a biotin (B1667282) affinity label, or a photo-crosslinking group.

The design of a chemical probe requires a synthetic handle on the core scaffold that allows for the attachment of the reporter tag via a linker, without significantly disrupting the compound's biological activity. The N1-position of the piperazin-2-one ring or a less critical position on the pyrimidine ring could serve as attachment points.

Fluorescent Probes: A common strategy involves conjugating the molecule to a fluorophore like nitro-benzoxadiazole (NBD) or a cyanine (B1664457) dye. rsc.orgnih.govmdpi.com For example, a piperazinyl-NBD probe was developed for detecting H₂S, demonstrating the utility of this scaffold in probe design. rsc.org Such probes enable visualization of the compound's subcellular localization using techniques like confocal microscopy. nih.gov

Affinity Probes: Biotinylated probes can be synthesized to facilitate target identification through affinity purification and subsequent mass spectrometry analysis. A linker is typically introduced between the core molecule and the biotin tag to minimize steric hindrance.

| Probe Type | Reporter Tag | Attachment Strategy | Application |

|---|---|---|---|

| Fluorescent Probe | NBD, Fluorescein, Cyanine Dyes | Covalent attachment to the N1-piperazinone position or pyrimidine ring via an alkyl or amide linker. | Live-cell imaging, fluorescence microscopy, flow cytometry. nih.govnih.gov |

| Affinity Probe | Biotin | Conjugation via a flexible linker (e.g., PEG) to minimize steric hindrance. | Target identification, pull-down assays, affinity chromatography. |

| Photo-affinity Probe | Benzophenone, Diazirine | Incorporation into the scaffold at a position exposed to the solvent in the bound state. | Covalent labeling of target proteins for identification. |

Strategies for Modulating Desirable Molecular Properties (e.g., solubility, chemical stability)

Optimizing the physicochemical properties of a lead compound is a critical step in drug development. For this compound, key properties to consider are aqueous solubility, which impacts bioavailability, and chemical stability. ijpca.org

Improving Solubility:

Salt Formation: The presence of basic nitrogen atoms in the piperazine and pyrimidine rings allows for the formation of salts with pharmaceutically acceptable acids. For instance, 1-(pyrimidin-2-yl)piperazine has been crystallized as chloride and nitrate (B79036) salts, which typically exhibit higher aqueous solubility than the free base. nih.gov

Introduction of Polar Groups: Incorporating polar functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups, can enhance water solubility. ijmsdr.org These can be added to the pyrimidine ring or as substituents on the N1-position of the piperazin-2-one ring.

Prodrugs: A prodrug strategy can be employed to temporarily mask functionalities and improve properties like solubility or permeability. mdpi.com For example, attaching a phosphate (B84403) or a hydrophilic ester to the molecule can increase aqueous solubility, with the promoiety being cleaved in vivo to release the active drug. nih.govnih.gov

Enhancing Chemical Stability:

Bioisosteric Replacement: Replacing metabolically labile groups with more stable ones can improve the compound's half-life. For example, replacing an oxidizable aromatic C-H bond with a C-F bond or replacing the entire ring with a more stable heteroaromatic system can block metabolic pathways. cambridgemedchemconsulting.com

Structural Modification: The stability of the piperazin-2-one ring, which contains an amide bond, is generally high. However, modifications to the pyrimidine ring, such as the introduction of electron-withdrawing groups, can modulate its susceptibility to enzymatic or chemical degradation.

| Property to Modulate | Strategy | Example | Reference |

|---|---|---|---|

| Solubility | Salt Formation | Formation of a hydrochloride or nitrate salt. | nih.gov |

| Incorporate Polar Groups | Addition of a hydroxyl or amino group to an alkyl substituent. | ijmsdr.org | |

| Prodrug Approach | Creation of a phosphate ester prodrug to be cleaved in vivo. | nih.govnih.gov | |

| Chemical Stability | Block Metabolic Hotspots | Introduction of a fluorine atom on the pyrimidine ring. | cambridgemedchemconsulting.com |

| Bioisosteric Replacement | Replacing the pyrimidine with a more stable pyridazine ring. | cambridgemedchemconsulting.com |

Broader Research Implications and Future Directions in the Study of 4 4 Methylpyrimidin 2 Yl Piperazin 2 One

Potential as a Modular Scaffold for New Chemical Entity Discovery

The true value of 4-(4-Methylpyrimidin-2-yl)piperazin-2-one lies in its utility as a modular scaffold. The pyrimidinyl-piperazine core is a common feature in a multitude of biologically active compounds, allowing chemists to systematically modify its structure to generate large libraries of new molecules. mdpi.com The piperazine (B1678402) ring, in particular, offers multiple points for chemical modification, facilitating the attachment of various functional groups to explore structure-activity relationships (SAR).

For instance, research has demonstrated the synthesis of a new series of derivatives based on a similar 2-(pyrimidin-2-yl)piperazine core. nih.govnih.gov In these studies, the core scaffold was elaborated to produce 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives. nih.gov This highlights how the foundational structure can be expanded to create more complex molecules with tailored properties. The ability to readily generate diverse analogues makes this scaffold a powerful tool in fragment-based drug discovery (FBDD), where small molecular fragments are screened and optimized to create potent and selective inhibitors. mdpi.com

The pyrimidine (B1678525) and piperazine moieties are frequently found in approved drugs, underscoring their importance in creating molecules with favorable pharmacokinetic properties. mdpi.com The scaffold's inherent characteristics can be fine-tuned through chemical synthesis to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, which is a critical aspect of new chemical entity discovery. The development of GPR119 agonists and VEGFR-2 inhibitors from related pyrimidinyl-piperazine and piperazinyl-quinoline scaffolds further attests to the modularity and therapeutic potential of this chemical framework. nih.govnih.gov

Applications in Targeted Therapeutic Research and Novel Biological Probes

Derivatives of the pyrimidinyl-piperazine scaffold have been investigated across a wide range of therapeutic areas, demonstrating the framework's versatility in targeting specific biological molecules like enzymes and receptors.

One significant area of application is in the development of enzyme inhibitors. A study focused on novel 1-(2-pyrimidin-2-yl)piperazine derivatives identified selective inhibitors of monoamine oxidase A (MAO-A), an important target in the treatment of depression. nih.govnih.govresearchgate.net The most potent compounds from this series demonstrated the scaffold's ability to be tailored for high selectivity towards a specific enzyme. nih.gov

Furthermore, related structures are central to the design of kinase inhibitors, a major class of cancer therapeutics. mdpi.comwikipedia.org For example, compounds incorporating a piperazinyl-pyrimidine moiety are used to target Abelson tyrosine kinase (in Imatinib) and VEGFR-2, which is crucial for angiogenesis (the formation of new blood vessels) in tumors. nih.govmdpi.com The success of these agents showcases the scaffold's utility in creating targeted cancer therapies.

| Derivative Class | Therapeutic Target | Potential Application |

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl carbodithioates | Monoamine Oxidase A (MAO-A) | Antidepressants nih.govnih.gov |

| 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives | VEGFR-2 | Anticancer (inhibition of angiogenesis) nih.gov |

| 5-methyl-4-(piperazin-1-yl)pyrimidine derivatives | GPR119 | Type 2 Diabetes, Obesity nih.gov |

| Thiazolo[5,4-d]pyrimidine (B3050601) derivatives | A2A Adenosine (B11128) Receptor | Neurodegenerative diseases, Cancer Immunotherapy mdpi.com |

| 3-(4-arylpiperazin-1-yl)cinnolines | Not specified | Antitumor, Antifungal nih.gov |

Methodological Advancements in Synthetic and Computational Chemistry Triggered by Compound Research

The widespread interest in piperazine-containing compounds has driven advancements in both synthetic and computational chemistry. The synthesis of N-arylpiperazines, a key step in creating derivatives of this compound, frequently relies on established but continuously optimized methods such as the Buchwald–Hartwig amination, Ullmann–Goldberg reaction, and aromatic nucleophilic substitution (SNAr). mdpi.com Research into these scaffolds often necessitates the development of novel, efficient, and scalable synthetic routes to produce compound libraries for screening.

Computational chemistry plays a crucial role in complementing these synthetic efforts. Molecular docking simulations are routinely used to predict how these molecules will bind to their biological targets. For instance, in the development of VEGFR-2 inhibitors, docking studies were used to understand the interactions between the compounds and key amino acid residues like Cys919, Glu885, and Asp1046 in the enzyme's active site. nih.gov Similarly, for the MAO-A inhibitors, computational programs were used to predict physicochemical properties and align the biological results with in silico data based on principles like Lipinski's rule of five. nih.govnih.gov This synergy between synthesis and computation accelerates the drug discovery process by allowing researchers to prioritize the synthesis of molecules with the highest predicted activity and most favorable drug-like properties.

Exploration of Unexplored Biological Spaces and Emerging Research Areas

The versatility of the this compound scaffold enables the exploration of novel and under-investigated biological targets. By creating diverse libraries of compounds based on this core structure, researchers can screen against a wide array of proteins and pathways to identify new therapeutic opportunities.

An emerging area of significant interest is cancer immunotherapy, where the A2A adenosine receptor has been identified as a key immune checkpoint. mdpi.com This receptor, when activated, suppresses the immune response, allowing tumors to evade destruction. The development of A2A receptor antagonists based on a thiazolo[5,4-d]pyrimidine scaffold containing a piperazine moiety represents a promising strategy to enhance the body's anti-tumor immunity. mdpi.com This demonstrates how a familiar chemical scaffold can be repurposed to engage with novel targets in emerging fields of medicine. The ability to systematically modify the scaffold allows for the generation of specific molecular probes, which are essential tools for validating these new targets and exploring their biological functions.

Integration with Advanced Screening and Omics Technologies

The modular nature of the this compound scaffold makes it highly compatible with modern drug discovery platforms, including high-throughput screening (HTS) and "omics" technologies. mdpi.com HTS allows for the rapid testing of thousands of compounds against a specific biological target, and libraries built around this scaffold can be efficiently synthesized and screened to identify initial "hits."

Following initial screening, omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive, system-wide view of how a lead compound affects cellular processes. nih.gov For example, if a derivative shows promising anticancer activity, proteomics could be used to identify its protein targets, while transcriptomics could reveal its impact on gene expression. This integrated approach helps to elucidate the compound's mechanism of action and identify potential off-target effects or biomarkers for patient selection. mdpi.com The combination of advanced screening to find active compounds and omics to understand their biological impact represents a powerful paradigm for modern drug discovery, and scaffolds like this compound are ideal starting points for such integrated research efforts. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-(4-Methylpyrimidin-2-yl)piperazin-2-one, and how are intermediates characterized?

- Methodology : A multi-step synthesis approach is typical. For example, piperazine derivatives are often functionalized via nucleophilic substitution or coupling reactions. Key intermediates (e.g., dibenzyl-protected amines) are synthesized and characterized using mass spectrometry (MS) and H NMR to confirm molecular weight and structural integrity .

- Data Example : In a patent application, intermediates like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine were confirmed via MS (ESI+) with m/z 198 [M + H]+ and H NMR shifts (e.g., δ 2.3–3.1 ppm for piperazine protons) .

Q. How can researchers confirm the purity and identity of this compound derivatives?

- Methodology : Use HPLC with UV detection for purity assessment and LC-MS for molecular weight confirmation. For structural elucidation, combine H/C NMR to assign proton and carbon environments, particularly focusing on pyrimidine (δ 8.1–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) signals .

- Data Example : In a study, derivatives like 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-4-nitro-N-(pyridin-4-ylmethyl)aniline showed LC-MS m/z 488.1 and distinct C NMR peaks for sulfonyl (δ 125–135 ppm) and aromatic carbons .

Q. What solubility and stability considerations are critical for handling this compound in aqueous media?

- Methodology : Perform pH-dependent solubility studies using UV-Vis spectroscopy. Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitored by HPLC. Piperazine derivatives often require protection from moisture and light to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can structural modifications to the pyrimidine or piperazine moieties enhance bioactivity?

- Methodology :

- Step 1 : Introduce substituents (e.g., sulfonyl, halogen, or alkyl groups) via Suzuki coupling or nucleophilic aromatic substitution.

- Step 2 : Evaluate changes in binding affinity using surface plasmon resonance (SPR) or radioligand displacement assays .

- Example : Adding a trifluoromethyl group to the benzamide moiety increased metabolic stability and lipophilicity in a related compound (logP increased by 0.8 units) .

Q. How to resolve contradictions in reported synthetic yields for piperazine-pyrimidine hybrids?

- Methodology :

- Step 1 : Compare reaction conditions (e.g., solvent polarity, temperature, catalysts). For instance, yields for similar compounds ranged from 17% to 32% depending on base (e.g., KCO vs. EtN) and reaction time .

- Step 2 : Optimize purification using flash chromatography (e.g., silica gel, 10–20% MeOH/CHCl) or recrystallization (e.g., from ethanol/water).

Q. What computational methods are effective for predicting the binding mode of this compound derivatives?

- Methodology :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs).

- Step 2 : Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Pyrimidine nitrogen atoms often form hydrogen bonds with catalytic lysine residues (e.g., in kinase ATP-binding pockets) .

Q. How to address discrepancies in NMR data for stereoisomers of piperazine derivatives?

- Methodology :

- Step 1 : Use chiral HPLC or circular dichroism (CD) to separate enantiomers.

- Step 2 : Assign stereochemistry via NOESY NMR to detect spatial proximity of protons. For example, (1R,4R)- and (1S,4S)-cyclohexylamine diastereomers showed distinct NOE correlations at δ 3.8–4.2 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.